

# "spectroscopic analysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate"

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## Compound of Interest

**Compound Name:** Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

**Cat. No.:** B1343229

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## A Comprehensive Guide to the Spectroscopic Analysis of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate**

This guide provides a detailed spectroscopic comparison of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** with related pyrimidine derivatives. Due to the limited availability of published experimental spectra for the target compound, this guide presents predicted data alongside experimental data for structurally similar molecules. This comparative approach allows for a robust understanding of the key spectral features influenced by the trifluoromethyl substituent.

## Spectroscopic Data Comparison

The introduction of a potent electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group at the C2 position of the pyrimidine ring significantly influences the electronic environment of the molecule. This effect is observable across various spectroscopic techniques, particularly in NMR, where it deshields adjacent nuclei, and in IR spectroscopy, where it gives rise to characteristic C-F stretching vibrations.

## Table 1: <sup>1</sup>H NMR Data Comparison

The following table compares the predicted <sup>1</sup>H NMR spectral data for **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** with the experimental data of Ethyl 2-

chloropyrimidine-5-carboxylate and the unsubstituted Ethyl pyrimidine-5-carboxylate. The data is referenced for  $\text{CDCl}_3$  as the solvent.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Assignment	Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (Predicted)	Ethyl 2-chloropyrimidine-5-carboxylate [1]	Ethyl pyrimidine-5-carboxylate [2]
~9.2 - 9.4	Singlet (s)	H-4, H-6 (Pyrimidine)	Expected downfield shift due to $-\text{CF}_3$	9.08 (s, 2H)	9.35 (s, 1H), 9.20 (s, 2H)
-4.45	Quartet (q)	$-\text{OCH}_2\text{CH}_3$	4.45 (q)	4.39 (q, $J=7.5$ Hz, 2H)	4.44 (q, 2H)
-1.42	Triplet (t)	$-\text{OCH}_2\text{CH}_3$	1.42 (t)	1.36 (t, $J=7.5$ Hz, 3H)	1.42 (t, 3H)

Analysis: The primary influence of the  $-\text{CF}_3$  group is expected on the pyrimidine ring protons (H-4 and H-6). Compared to the chloro-substituted analogue ( $\delta$  9.08 ppm), the protons on the trifluoromethyl-substituted ring are anticipated to be shifted further downfield due to the stronger electron-withdrawing nature of the  $-\text{CF}_3$  group. The ethyl ester protons are expected to show minimal changes.

## Table 2: $^{13}\text{C}$ NMR Data Comparison

The  $^{13}\text{C}$  NMR spectrum provides clear evidence of the  $-\text{CF}_3$  group's influence, including a characteristic quartet for the  $-\text{CF}_3$  carbon and quantifiable coupling constants ( $J$ ) with adjacent carbons.

Chemical Shift ( $\delta$ ppm)	Multiplicity / Coupling (J Hz)	Assignment	Ethyl 2- (trifluoromethyl) l)pyrimidine-5- carboxylate	Ethyl pyrimidine-5- carboxylate (Predicted)[3]
162.7	Singlet (s)	C=O (Ester)	162.7	~164.0
159.4	Singlet (s)	C-4, C-6 (Pyrimidine)	159.4	~158.0
159.3	Quartet (q, $J \approx$ 37 Hz)	C-2 (Pyrimidine)	159.3	Not Applicable
126.3	Singlet (s)	C-5 (Pyrimidine)	126.3	~129.0
119.6	Quartet (q, $J \approx$ 275 Hz)	-CF <sub>3</sub>	119.6	Not Applicable
62.9	Singlet (s)	-OCH <sub>2</sub> CH <sub>3</sub>	62.9	~62.0
14.4	Singlet (s)	-OCH <sub>2</sub> CH <sub>3</sub>	14.4	~14.2

Analysis: The predicted spectrum for the target compound shows two key features: the C-2 carbon as a quartet around  $\delta$  159.3 ppm due to coupling with the three fluorine atoms, and the -CF<sub>3</sub> carbon itself as a large quartet with a significant coupling constant ( $J \approx 275$  Hz)[3].

### Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying characteristic functional groups. The most notable difference for the target compound is the presence of strong C-F stretching bands.

Wavenumber (cm <sup>-1</sup> )	Assignment	Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (Expected)	Ethyl pyrimidine-5-carboxylate (Experimental)
~3000-2850	C-H stretch (Aliphatic)	Present	Present
~1720-1730	C=O stretch (Ester)	Strong	Strong
~1600-1450	C=N, C=C stretch (Aromatic ring)	Present	Present
~1300-1100	C-F stretch	Strong, multiple bands	Absent
~1250-1000	C-O stretch (Ester)	Strong	Strong

Analysis: The key diagnostic feature in the IR spectrum of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** is the presence of very strong absorption bands in the 1300-1100 cm<sup>-1</sup> region, which are characteristic of C-F stretching vibrations.

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns useful for structural elucidation.

m/z Value	Ion		Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (Predicted) <a href="#">[4]</a>
220.05	$[M]^+$	220.04541	Molecular Ion
221.05	$[M+H]^+$	221.05324	Protonated Molecular Ion (Common in ESI-MS)
243.04	$[M+Na]^+$	243.03518	Sodium Adduct (Common in ESI-MS)
191.04	$[M-C_2H_5]^+$	Expected	Loss of ethyl group
175.04	$[M-OC_2H_5]^+$	Expected	Loss of ethoxy group
151.02	$[M-CF_3]^+$	Expected	Loss of trifluoromethyl group

Analysis: The predicted mass spectrum shows the expected molecular ion and common adducts<sup>[4]</sup>. Key fragmentation pathways would likely involve the loss of the ethoxy radical (-OC<sub>2</sub>H<sub>5</sub>) from the ester, or the loss of the trifluoromethyl radical (-CF<sub>3</sub>).

## Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- $^{13}\text{C}$  NMR Acquisition: Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans is typically required compared to  $^1\text{H}$  NMR.

## Fourier-Transform Infrared (FTIR) Spectroscopy

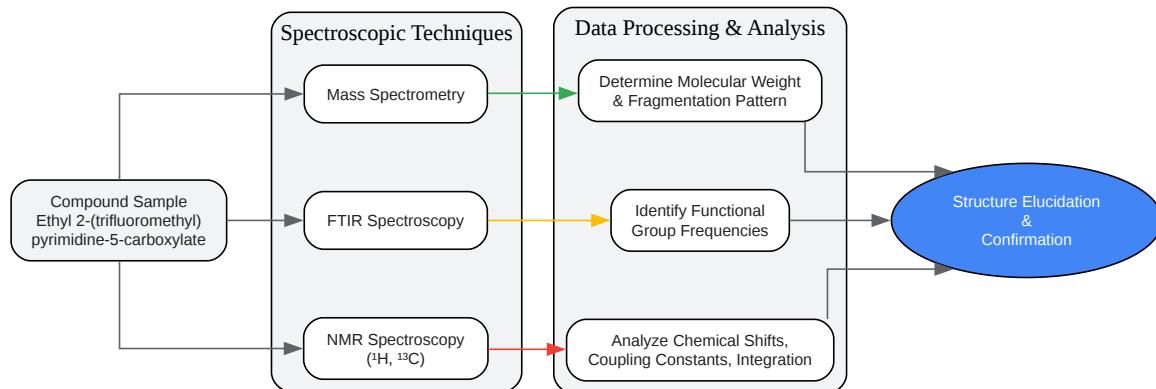
- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
- Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of air is recorded first.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for generating protonated molecules or adducts.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate**.



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